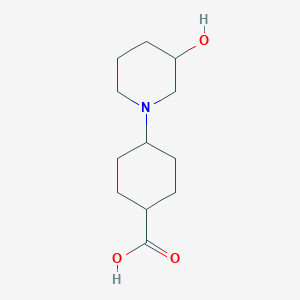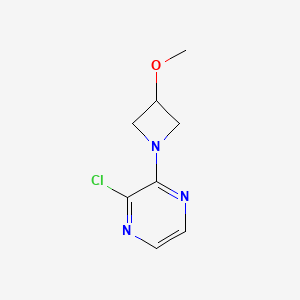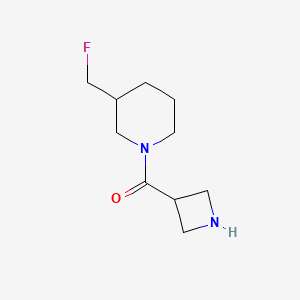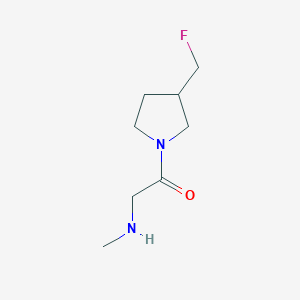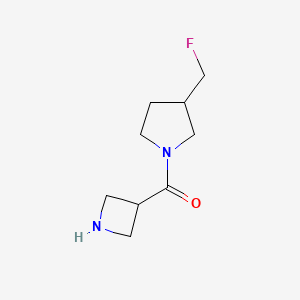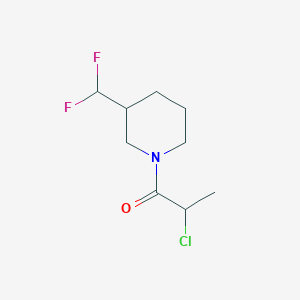
2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one
Vue d'ensemble
Description
“2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one” is a compound that contains a piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Piperidones, such as this compound, are of particular interest due to their unique biochemical properties .
Synthesis Analysis
Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Chemical Reactions Analysis
The chemical reactions involving piperidones have been studied extensively. They have been found to possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities . The compounds bearing a piperidone skeleton that mimic naturally occurring alkaloids and steroids have been synthesized to study their biological activity .Applications De Recherche Scientifique
Chemo-enzymatic Synthesis
One study focused on the efficient chemo-enzymatic synthesis of enantiopure intermediates for pharmacologically active molecules, highlighting the compound's potential utility in creating therapeutic agents with high purity and specificity (Linga Banoth et al., 2012). This research underscores the importance of such compounds in facilitating the production of drugs like arimoclomol and bimoclomol, which are significant in treating various diseases.
Glycine Transporter Inhibition
Another area of application involves the design and synthesis of molecules to act as glycine transporter inhibitors, which are crucial for treating neurological disorders. While not directly mentioning the exact compound, related research has led to the identification of potent and orally available glycine transporter 1 inhibitors, showcasing the compound's relevance in developing treatments for conditions like schizophrenia and cognitive disorders (Shuji Yamamoto et al., 2016).
Antimalarial Activity
Research into the synthesis and structure-activity relationships of piperidine and pyrrolidine derivatives has identified compounds with significant antimalarial activity. This demonstrates the potential application of the compound for creating new antimalarial agents, contributing to the ongoing fight against malaria (A. Mendoza et al., 2011).
Antipsychotic Agents
Co-crystallization studies with antipsychotic agents have also been conducted, showing the compound's utility in understanding the molecular basis of drug action and the development of new therapeutic agents for psychiatric conditions (Mohammed A. E. Shaibah et al., 2019).
Orientations Futures
The future directions in the research of piperidone derivatives like “2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one” could involve the development of robust synthetic routes enabling the incorporation of various functional groups on the piperidine scaffold. This is highly needed in medicinal and agricultural chemistry . It is expected that many novel applications of such compounds will be discovered in the future .
Propriétés
IUPAC Name |
2-chloro-1-[3-(difluoromethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF2NO/c1-6(10)9(14)13-4-2-3-7(5-13)8(11)12/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGLNYMYIAWNBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



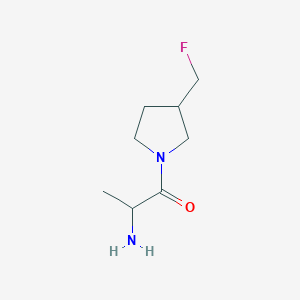
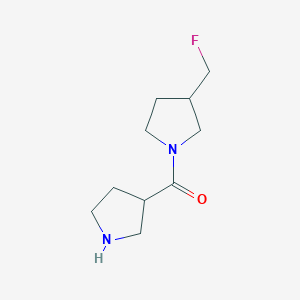
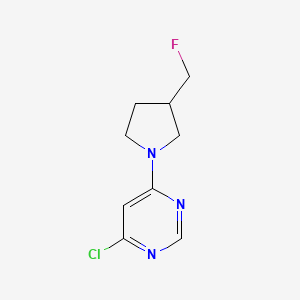
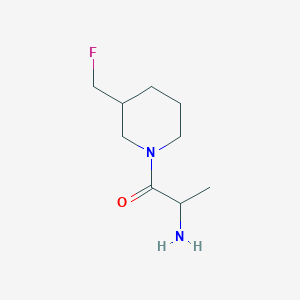
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)acetic acid](/img/structure/B1476583.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476584.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-amine](/img/structure/B1476586.png)
